

Application Note: Simultaneous Estimation of Levodopa, Carbidopa, and Entacapone by RP-HPLC

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Compound of Interest

Compound Name: *Etilevodopa hydrochloride*

Cat. No.: *B1671701*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the simultaneous quantitative analysis of Levodopa, Carbidopa, and Entacapone in pharmaceutical formulations using a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

Levodopa is a cornerstone in the management of Parkinson's disease, a neurodegenerative disorder characterized by dopamine deficiency.^{[1][2]} It acts as a dopamine precursor, effectively replenishing dopamine levels in the brain.^[1] To enhance its efficacy and manage side effects, Levodopa is often co-administered with Carbidopa and Entacapone.^{[1][2]} Carbidopa, an aromatic L-amino acid decarboxylase inhibitor, prevents the peripheral conversion of Levodopa to dopamine, thereby increasing its bioavailability to the central nervous system.^[1] Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, further prolongs the therapeutic effect of Levodopa by inhibiting its peripheral breakdown.^[1]

Given the synergistic action of this triple combination therapy, a robust and reliable analytical method for their simultaneous estimation is crucial for quality control, formulation development, and stability studies.^[3] This application note details a validated RP-HPLC method for the concurrent determination of Levodopa, Carbidopa, and Entacapone.

Principle

The method employs reverse-phase chromatography to separate the three analytes based on their differential partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase. The separation is achieved using a gradient elution of a phosphate buffer and an organic modifier. Detection and quantification are performed using a UV detector at a wavelength where all three compounds exhibit significant absorbance.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A summary of the instrumentation and optimized chromatographic conditions is presented in the table below.

Parameter	Specification
HPLC System	Isocratic HPLC system with UV-Vis Detector
Column	Cosmosil PE, 150 x 4.6 mm, 5 μ m
Mobile Phase	Phosphate buffer (pH 2.5) and Methanol (in gradient mode)
Flow Rate	1.0 mL/min
Detection Wavelength	280 nm
Injection Volume	10 μ L
Column Temperature	Ambient
Run Time	17 minutes

Source: Adapted from a stability-indicating HPLC method for the simultaneous estimation of Entacapone, Levodopa, and Carbidopa.

Reagent and Standard Preparation

- Diluent Preparation:** The diluent's composition is critical due to the differing solubilities of the analytes. A mixture of acidic aqueous solution and a less polar solvent like acetonitrile is

recommended to dissolve all three compounds effectively.

- Standard Stock Solution:
 - Accurately weigh and transfer approximately 25 mg of Levodopa, 6.25 mg of Carbidopa, and 50 mg of Entacapone reference standards into a 50 mL volumetric flask.
 - Add about 30 mL of diluent and sonicate to dissolve.
 - Make up the volume to 50 mL with the diluent.
- Working Standard Solution:
 - Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
 - Dilute to volume with the diluent to obtain a final concentration of approximately 250 µg/mL of Levodopa, 62.5 µg/mL of Carbidopa, and 500 µg/mL of Entacapone.

Sample Preparation (from Tablet Dosage Form)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer it to a suitable volumetric flask.
- Add a sufficient volume of diluent and sonicate for approximately 30 minutes to ensure complete dissolution of the active ingredients.
- Cool the solution to room temperature and dilute to the mark with the diluent.
- Filter the solution through a 0.45 µm nylon syringe filter before injection.

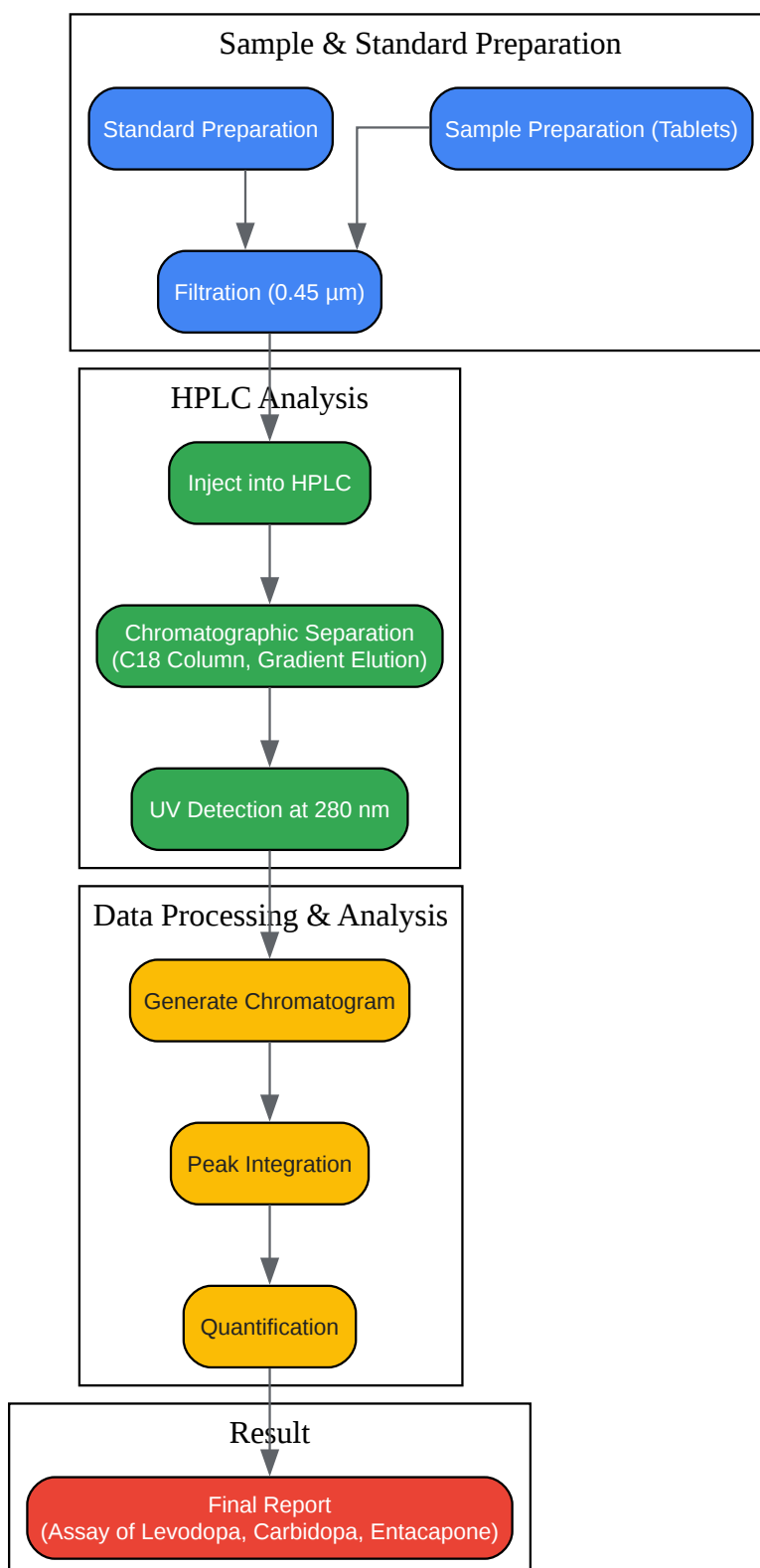
Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[3] The key validation parameters are summarized below.

Validation Parameter	Levodopa	Carbidopa	Entacapone
Linearity Range (µg/mL)	75 - 225	18.75 - 56.25	100 - 300
Correlation Coefficient (r ²)	> 0.999	> 0.999	> 0.999
Accuracy (% Recovery)	98 - 102%	98 - 102%	98 - 102%
Precision (%RSD)	< 2.0%	< 2.0%	< 2.0%

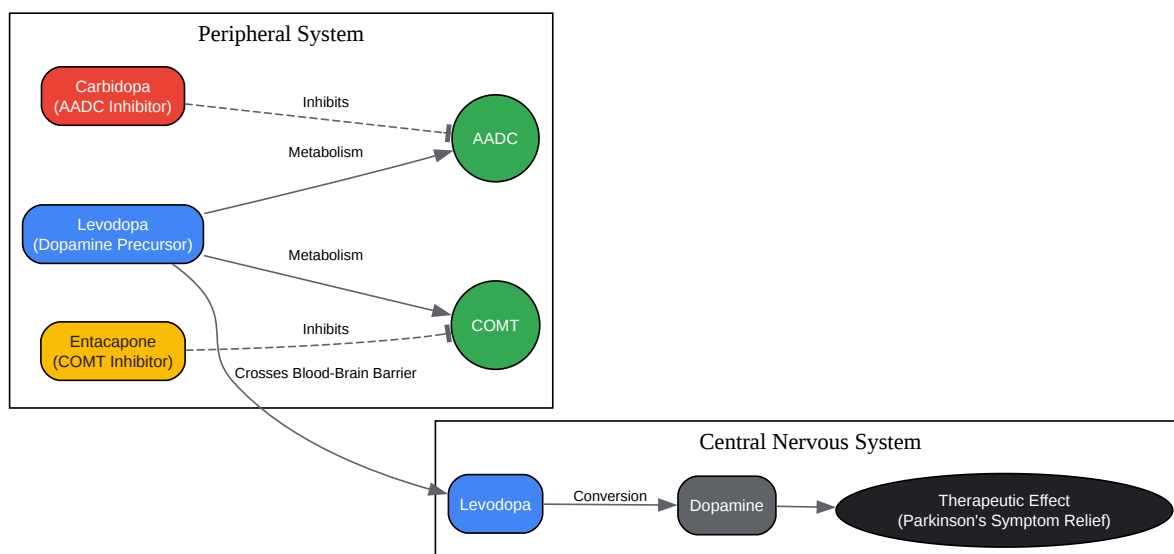
Source: Data compiled from various validated RP-HPLC methods for the simultaneous determination of Levodopa, Carbidopa, and Entacapone.[3][4]

Diagrams



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Caption: Experimental workflow for the simultaneous HPLC estimation.



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Caption: Logical relationship of Levodopa, Carbidopa, and Entacapone.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and specific for the simultaneous determination of Levodopa, Carbidopa, and Entacapone in pharmaceutical dosage forms.[3] The method's validation in accordance with ICH guidelines ensures its suitability for routine quality control analysis and stability studies in the pharmaceutical industry. The gradient elution allows for the effective separation of the polar compounds, Levodopa and Carbidopa, from the less polar Entacapone within a reasonable run time.

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